

# 4-Hexyloxyphenylboronic Acid: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: 4-Hexyloxyphenylboronic acid

Cat. No.: B038556

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## Abstract

**4-Hexyloxyphenylboronic acid** (4-HPBA) has emerged as a pivotal building block in contemporary organic synthesis and materials science. Its unique structural attributes, featuring a boronic acid moiety for versatile cross-coupling reactions and a hexyloxy chain for modulating solubility and self-assembly properties, have positioned it as a molecule of significant interest. This guide provides an in-depth exploration of 4-HPBA, covering its fundamental properties, synthesis, and characterization. It further delves into its critical role in the Suzuki-Miyaura cross-coupling reaction and its expanding applications in drug discovery and the development of advanced materials. The content herein is curated to provide researchers, scientists, and drug development professionals with a blend of theoretical knowledge and practical, field-proven insights.

## Introduction: The Versatility of a Substituted Phenylboronic Acid

Phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their indispensable role in palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> Among this important class of reagents, **4-Hexyloxyphenylboronic acid** distinguishes itself through the presence of a C6 alkyl chain attached via an ether linkage at the para position. This structural modification imparts a significant influence on the molecule's physicochemical properties, enhancing its

solubility in organic solvents and introducing liquid crystalline behavior in some of its derivatives.[2] These characteristics make 4-HPBA a particularly attractive building block in the synthesis of complex organic molecules, including pharmaceuticals, and in the fabrication of functional materials like liquid crystals and covalent organic frameworks (COFs).[2]

The boronic acid functional group is a versatile handle for C-C bond formation, most notably in the Suzuki-Miyaura coupling, a reaction celebrated for its mild conditions and high functional group tolerance.[3][4] The hexyloxy tail, on the other hand, provides a means to fine-tune the lipophilicity and steric environment of target molecules, which is of paramount importance in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[5] This dual functionality underpins the expanding utility of 4-HPBA in both academic and industrial research settings.

## Physicochemical and Structural Properties

Understanding the fundamental properties of **4-Hexyloxyphenylboronic acid** is crucial for its effective handling, storage, and application in chemical synthesis.

## Chemical Structure and Core Data

The molecular structure of **4-Hexyloxyphenylboronic acid** consists of a benzene ring substituted with a boronic acid group  $[-B(OH)_2]$  and a hexyloxy group  $(-O(CH_2)_5CH_3)$  at the para position.

Property	Value	Source(s)
CAS Number	121219-08-7	[2][6][7]
Molecular Formula	C12H19BO3	[2][6][8]
Molecular Weight	222.09 g/mol	[2][6][8]
Appearance	White to off-white solid (powder or crystals)	
Melting Point	85 °C (literature value)	[6]
Purity	Typically ≥97%	[8]
Solubility	Soluble in many organic solvents; slightly soluble in water.[9][10]	[9][10][11]
SMILES	CCCCCOC1=CC=C(B(O)O)C=C1	[2]
InChI Key	XYNVLFGOOWUKQS-UHFFFAOYSA-N	[7][8]

## Spectroscopic Characterization

The identity and purity of **4-Hexyloxyphenylboronic acid** are routinely confirmed using standard spectroscopic techniques.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the hexyloxy chain, and the terminal methyl group. The protons on the benzene ring adjacent to the boronic acid group typically appear as a doublet around 7.7-7.8 ppm, while those adjacent to the hexyloxy group appear as a doublet around 6.9-7.0 ppm. The triplet corresponding to the -OCH<sub>2</sub>- group is observed around 4.0 ppm. The signals for the other methylene groups of the alkyl chain appear as multiplets between 1.3 and 1.8 ppm, and the terminal methyl group gives a triplet at approximately 0.9 ppm. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent.[12][13]

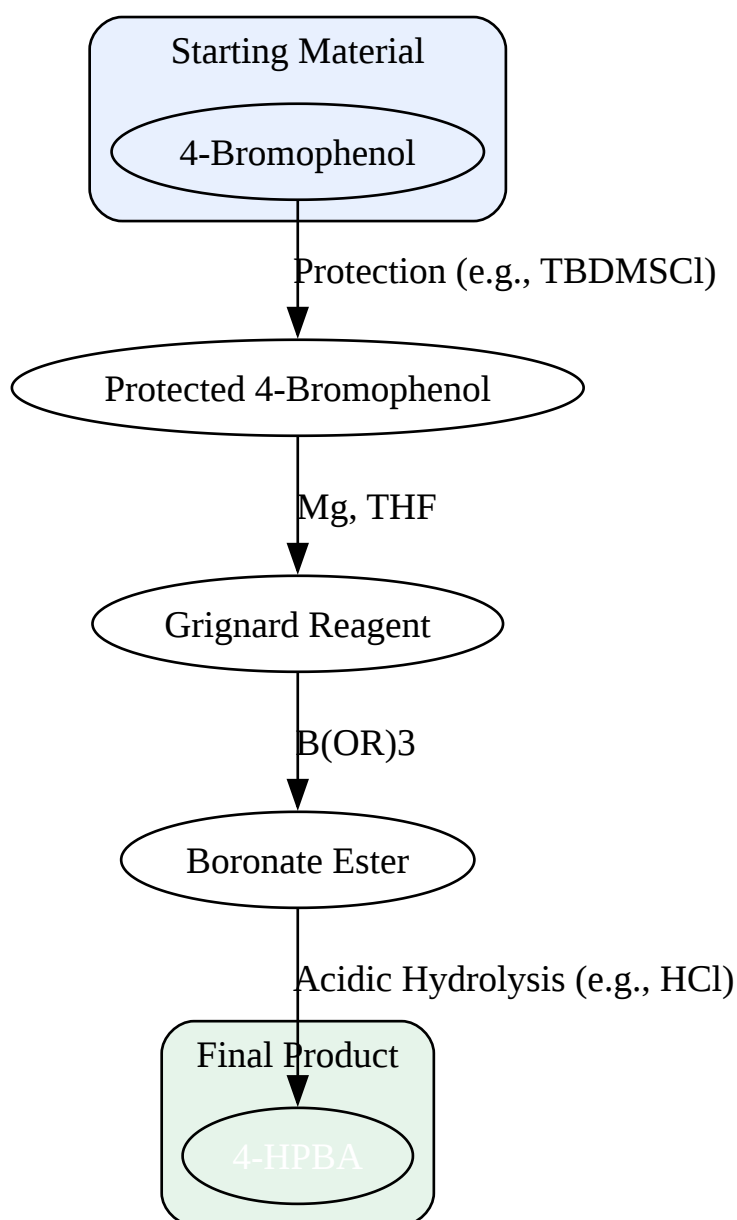
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the boron atom being significantly deshielded. The carbons of the hexyloxy chain will also have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the boronic acid group in the region of  $3200\text{--}3600\text{ cm}^{-1}$ . Strong C-O stretching bands for the ether linkage will be present around  $1250\text{ cm}^{-1}$ . Aromatic C-H and C=C stretching vibrations will also be observed.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[\[14\]](#)

## Synthesis and Purification

The synthesis of arylboronic acids can be achieved through several established methods.[\[15\]](#) A common and reliable approach for preparing **4-Hexyloxyphenylboronic acid** involves a Grignard reaction.

### Synthetic Pathway via Grignard Reagent

A prevalent synthetic route starts from 4-bromophenol. The hydroxyl group is first protected to prevent it from interfering with the Grignard reagent formation. Subsequently, the Grignard reagent is formed and then reacted with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.[\[16\]](#)



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## Step-by-Step Experimental Protocol

The following is a generalized laboratory-scale procedure. Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

- Protection of 4-Bromophenol: To a solution of 4-bromophenol in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl

chloride) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected 4-bromophenol.

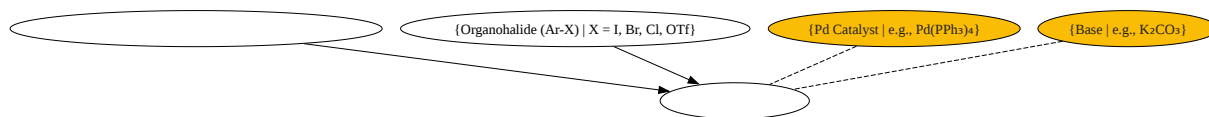
- **Formation of the Grignard Reagent:** In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of the protected 4-bromophenol in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction has started, add the remaining solution and reflux the mixture until the magnesium is consumed.
- **Reaction with Trialkyl Borate:** Cool the Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir for several hours.
- **Hydrolysis and Deprotection:** Cool the reaction mixture in an ice bath and quench by the slow addition of an acidic solution (e.g., aqueous HCl). This step hydrolyzes the boronate ester and removes the protecting group.
- **Purification:** Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure **4-Hexyloxyphenylboronic acid**.[\[17\]](#)

## Key Applications in Research and Development

The unique combination of a reactive boronic acid and a lipophilic hexyloxy chain makes 4-HPBA a valuable tool in several areas of chemical science.

## The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[\[1\]\[3\]](#) In this reaction, an organoboron compound (like 4-HPBA) is coupled with an organohalide or triflate in the presence of a palladium catalyst and a base.[\[18\]](#)



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The hexyloxy group of 4-HPBA can influence the electronic properties of the phenyl ring, and its steric bulk can affect the efficiency of the transmetalation step in the catalytic cycle.<sup>[4]</sup> Researchers can leverage the hexyloxy chain to enhance the solubility of the reactants and products in the organic solvents typically used for these reactions.

## Drug Discovery and Medicinal Chemistry

The incorporation of the 4-hexyloxyphenyl moiety into drug candidates can significantly impact their biological activity and pharmacokinetic properties.<sup>[5][15]</sup> The lipophilic nature of the hexyloxy group can enhance membrane permeability and influence protein-ligand interactions. Boronic acids themselves are an emerging class of pharmacophores, with several boronic acid-containing drugs approved for clinical use.<sup>[5][15]</sup> The boronic acid group can act as a transition-state analog inhibitor of certain enzymes, forming reversible covalent bonds with active site serine or threonine residues.<sup>[15]</sup>

## Materials Science

The elongated structure and potential for intermolecular interactions conferred by the hexyloxy group make 4-HPBA a valuable precursor for liquid crystals and other self-assembling materials.<sup>[2]</sup> By incorporating this building block into larger molecular architectures, materials with specific optical and electronic properties can be designed. Furthermore, as a bifunctional linker, 4-HPBA can be used in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and sensing.<sup>[2]</sup>

## Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of **4-Hexyloxyphenylboronic acid** are essential for maintaining its integrity and ensuring laboratory safety.

## Safety Precautions

**4-Hexyloxyphenylboronic acid** is classified as an irritant.[6][19] It can cause skin, eye, and respiratory irritation.[20] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[21] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[20][22]

## Storage Recommendations

Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon treatment with water, it is best to store 4-HPBA in a tightly sealed container in a cool, dry place to minimize degradation.[21] Some suppliers recommend storage under an inert atmosphere.[7]

## Conclusion

**4-Hexyloxyphenylboronic acid** is a highly versatile and valuable building block in modern organic chemistry. Its dual functionality, combining the reactivity of a boronic acid with the property-modulating effects of a hexyloxy chain, has led to its widespread use in the synthesis of complex molecules for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in innovative research and development endeavors. The continued exploration of this and related substituted phenylboronic acids will undoubtedly lead to further advancements in chemical synthesis and materials science.

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